Contextualizing 893992-61-5 within the Pyridazinylthioacetamide Class via SAR Insights from Song et al.
The target compound is a structural member of the pyridazinylthioacetamide class. The landmark SAR study by Song et al. (2013) demonstrates that EC50 values for HIV-1 IIIB replication within this class are exquisitely sensitive to specific structural features, spanning a 120-fold range from 0.046 to 5.46 µM [1]. The study explicitly identifies compound 8k as the most potent congener with an EC50 of 0.046 μM, a CC50 of 99.9 μM, and a Selectivity Index (SI) of 2149, which outperformed the control drugs Nevirapine (NVP, EC50 = 0.09 μM) and Zalcitabine (DDC, EC50 = 1.04 μM) [1]. However, the specific compound CAS 893992-61-5 was not among the tested analogs in this or any other primary literature source. Therefore, no quantitative, comparator-based differentiation can be established for this molecule.
| Evidence Dimension | HIV-1 IIIB Replication Inhibition (EC50) and Cytotoxicity (CC50) |
|---|---|
| Target Compound Data | Data not available in the primary literature for CAS 893992-61-5 |
| Comparator Or Baseline | Compound 8k (most potent analog from study): EC50 = 0.046 μM, CC50 = 99.9 μM, SI = 2149. Comparator drugs: Nevirapine (EC50 = 0.09 μM), Zalcitabine (EC50 = 1.04 μM) [1]. |
| Quantified Difference | Cannot be quantified for the target compound. |
| Conditions | HIV-1 strain IIIB infected MT-4 cell culture assay [1] |
Why This Matters
This class-level context defines the activity landscape but critically underscores the data-scarce selection decision a procurement scientist faces: the target compound's performance remains entirely uncharacterized relative to the known potent analog.
- [1] Song, Y., Zhan, P., Kang, D., Li, X., Tian, Y., Li, Z., Chen, X., Chen, W., Pannecouque, C., De Clercq, E., & Liu, X. (2013). Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach. MedChemComm, 4(5), 810-816. View Source
